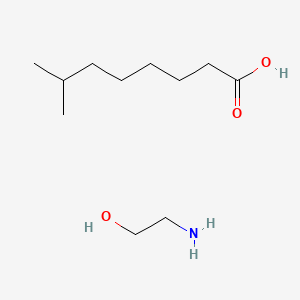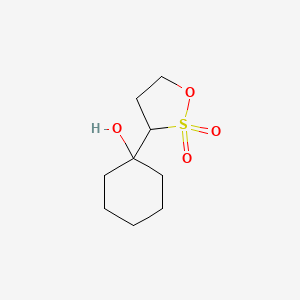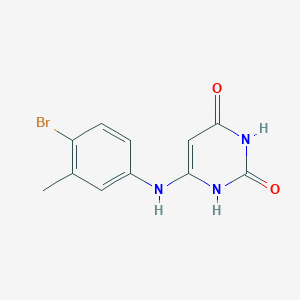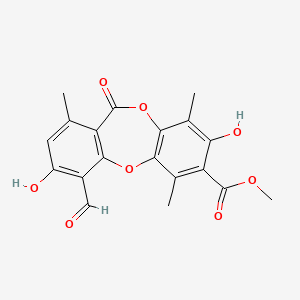
Isononanoic acid monoethanolamine salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isononanoic acid monoethanolamine salt is a compound formed by the reaction of isononanoic acid and monoethanolamine. It is known for its applications in various industrial processes, particularly in the formulation of metalworking fluids, coatings, and lubricants. The compound exhibits unique properties due to the combination of the carboxylic acid group from isononanoic acid and the amine group from monoethanolamine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of isononanoic acid monoethanolamine salt typically involves the neutralization reaction between isononanoic acid and monoethanolamine. The reaction is carried out under controlled conditions to ensure complete neutralization and formation of the salt. The general reaction can be represented as:
Isononanoic Acid+Monoethanolamine→Isononanoic Acid Monoethanolamine Salt
Industrial Production Methods: Industrial production of isononanoic acid involves the oxidation of isononyl aldehyde using metal salts as catalysts and peroxides as oxidants . The resulting isononanoic acid is then reacted with monoethanolamine to form the desired salt. This process ensures high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Isononanoic acid monoethanolamine salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group in the compound can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Isononanoic acid monoethanolamine salt finds applications in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Employed in the formulation of biocompatible materials and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizing agent in pharmaceutical formulations.
Industry: Widely used in metalworking fluids, coatings, and lubricants due to its excellent emulsifying and stabilizing properties
Mecanismo De Acción
The mechanism of action of isononanoic acid monoethanolamine salt involves the interaction of its functional groups with target molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the amine group can participate in nucleophilic reactions. These interactions contribute to the compound’s effectiveness in various applications, such as corrosion inhibition and emulsification .
Comparación Con Compuestos Similares
Monoethanolamine Oleate: Similar in structure but formed with oleic acid instead of isononanoic acid.
Diethanolamine and Triethanolamine Salts: These compounds have additional ethanolamine groups, leading to different chemical properties and applications.
Uniqueness: Isononanoic acid monoethanolamine salt is unique due to its specific combination of isononanoic acid and monoethanolamine, which imparts distinct properties such as lower volatility and better emulsifying capabilities compared to other ethanolamine salts .
Propiedades
Número CAS |
67801-50-7 |
|---|---|
Fórmula molecular |
C11H25NO3 |
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
2-aminoethanol;7-methyloctanoic acid |
InChI |
InChI=1S/C9H18O2.C2H7NO/c1-8(2)6-4-3-5-7-9(10)11;3-1-2-4/h8H,3-7H2,1-2H3,(H,10,11);4H,1-3H2 |
Clave InChI |
BHOXNOVBYRWXGV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCC(=O)O.C(CO)N |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(5,5-Dichloropent-4-en-1-yl)oxy]-4-[(4-methylphenyl)methoxy]benzene](/img/structure/B14455982.png)



![1H-Pyrido[3,4-b]indol-1-one, 2,3,4,9-tetrahydro-9-methyl-](/img/structure/B14456001.png)



![Podophyllotoxin-salicyliden-glucosid [German]](/img/structure/B14456054.png)

